molecular formula C19H23ClN4O5S2 B11414562 5-chloro-2-ethylsulfonyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyrimidine-4-carboxamide

5-chloro-2-ethylsulfonyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyrimidine-4-carboxamide

Cat. No.: B11414562
M. Wt: 487.0 g/mol
InChI Key: UFJKFDNVGGFWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(ethanesulfonyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, ethanesulfonyl, and carboxamide groups, as well as a phenyl ring substituted with a sulfonyl group and a piperidine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(ethanesulfonyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the chloro and ethanesulfonyl groups, and subsequent coupling with the phenyl and piperidine derivatives. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfides from the reduction of sulfonyl groups.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features allow it to interact with specific biological targets, providing insights into biochemical pathways.

Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to modulate biological targets makes it a candidate for drug discovery and development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, the compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

  • 5-Chloro-2-(ethanesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
  • 5-Chloro-2-(ethanesulfonyl)-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Comparison: Compared to similar compounds, 5-chloro-2-(ethanesulfonyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide exhibits unique structural features, such as the presence of the piperidine ring and the specific substitution pattern on the phenyl ring

Properties

Molecular Formula

C19H23ClN4O5S2

Molecular Weight

487.0 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H23ClN4O5S2/c1-3-30(26,27)19-21-11-16(20)17(23-19)18(25)22-14-6-8-15(9-7-14)31(28,29)24-10-4-5-13(2)12-24/h6-9,11,13H,3-5,10,12H2,1-2H3,(H,22,25)

InChI Key

UFJKFDNVGGFWJO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.